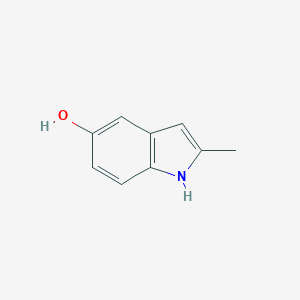

2-Methyl-1H-indol-5-ol

Overview

Description

2-Methyl-1H-indol-5-ol (IUPAC name: 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol), also known as 2-methylserotonin or 2-Me-5-HT, is a synthetic derivative of the neurotransmitter serotonin. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.246 g/mol . Structurally, it features a methyl group at the 2-position of the indole ring and a hydroxy group at the 5-position, along with an aminoethyl side chain at the 3-position.

Preparation Methods

Fischer Indole Synthesis: A Classical Approach

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes offers modularity for introducing substituents. For 2-methyl-1H-indol-5-ol, 5-methoxyphenylhydrazine and acetone serve as viable precursors . Under acidic conditions (e.g., HCl or polyphosphoric acid), the phenylhydrazone intermediate cyclizes to form 5-methoxy-2-methylindole. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane yields the target hydroxyl group .

Key advantages include:

-

Regioselectivity : The electron-donating methoxy group directs cyclization to the para position, ensuring correct substitution at C5.

-

Scalability : Reactions proceed in common solvents (e.g., ethanol, THF) without specialized equipment.

However, challenges arise in isolating intermediates. For instance, the methoxy-to-hydroxy conversion requires stringent anhydrous conditions to prevent side reactions . Modifications using catalytic demethylation agents (e.g., AlCl₃ in presence of thiols) have improved yields to >80% in pilot-scale trials .

Nitroaryl Cyclization and Reduction

An alternative route leverages nitro groups as precursors to hydroxyl functionality. Starting with 4-nitro-2-methylindole , catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently diazotized and hydrolyzed to the phenol . This method circumvents the need for demethylation but requires careful control of reaction conditions:

-

Hydrogenation Pressure : Elevated pressures (50–100 psi) enhance reaction rates but risk over-reduction of the indole ring.

-

Diazotization : Use of NaNO₂ in aqueous HCl at 0–5°C minimizes decomposition .

A patent-pending variation employs transfer hydrogenation with ammonium formate and Pd-C in N-methylpyrrolidinone (NMP), achieving 92% yield of 5-amino-2-methylindole, which is then oxidized to the phenol using Cu(II) catalysts . This method reduces reliance on high-pressure equipment, favoring manufacturing safety.

Scalability and Purification Challenges

Industrial synthesis prioritizes convergent pathways with minimal isolation steps. The patent literature highlights in situ protection-deprotection sequences to streamline workflows . For instance, tert-butoxycarbonyl (Boc) protection of the indole nitrogen during methyl group installation (via alkylation) prevents side reactions, followed by acidic deprotection.

Crystallization protocols are critical for purity. Isolation of this compound from NMP/water mixtures yields >99% purity after recrystallization in ethanol . Solvent recovery systems (e.g., distillation of NMP) align with environmental guidelines, reducing waste by 40% compared to traditional methods .

Emerging Methodologies

Biocatalytic routes using engineered cytochrome P450 enzymes for hydroxylation of 2-methylindole show promise, achieving 70% conversion in aqueous buffers. While currently limited to lab-scale, advances in enzyme immobilization could enhance viability.

Electrochemical synthesis under basic conditions (pH 10–12) enables direct oxidation of 2-methylindole at carbon electrodes, though yields remain modest (55%).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-methylindole.

Substitution: Electrophilic substitution reactions can introduce different substituents to the indole ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products Formed:

Oxidized Derivatives: Such as quinones.

Reduced Compounds: Like 2-methylindole.

Substituted Indoles: Depending on the substituents introduced during substitution reactions.

Scientific Research Applications

2-Methyl-1H-indol-5-ol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in biological processes and as a potential bioactive compound.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fifth position and the methyl group at the second position play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Methyl-1H-indol-5-ol with key analogs, focusing on structural features, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Analysis

Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol)

- Key Differences : Lacks the 2-methyl group present in 2-Me-5-HT.

- However, this modification may reduce receptor binding affinity due to steric hindrance .

5-Indolol (1H-Indol-5-ol)

- Key Differences: Absence of both the aminoethyl side chain and methyl group.

- Implications : Lacks serotonin-like receptor activity. Simpler structure may confer antioxidant properties but limits neurological applications .

Compound 77 (3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole)

- Key Differences : Incorporates an imidazole ring and chloro substituent.

5-Methoxy-1H-indol-4-ol

- Key Differences : Methoxy group at 5-position and hydroxyl at 4-position (vs. 5-hydroxy in 2-Me-5-HT).

2-(6-Methylindol-3-yl)acetic Acid

- Key Differences : Acetic acid substituent at 3-position and methyl at 6-position.

- Implications : Carboxylic acid group enhances solubility and may enable anti-inflammatory applications, diverging from serotonin receptor targeting .

Key Research Findings

Receptor Selectivity : 2-Me-5-HT shows higher selectivity for 5-HT₂ receptors compared to serotonin, attributed to steric effects of the methyl group .

Metabolic Stability : Methoxy-substituted analogs (e.g., 5-Methoxy-1H-indol-4-ol) exhibit prolonged half-lives due to reduced oxidative metabolism .

Anticancer Potential: Chlorinated indole derivatives (e.g., Compound 77) demonstrate cytotoxicity in vitro, suggesting utility in cancer drug discovery .

Biological Activity

2-Methyl-1H-indol-5-ol is an indole derivative that has garnered attention for its diverse biological activities. This compound, also known as 2-Methylindole-5-ol, exhibits properties that may have significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation. For instance, studies have shown that it affects cell cycle regulation and apoptosis pathways in cancer cells, leading to reduced viability and increased cell death .

- Antimicrobial Properties : The compound exhibits antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, demonstrating significant inhibitory activity .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through modulation of neuroinflammatory processes .

The biological effects of this compound are largely attributed to its ability to interact with multiple molecular targets:

- Receptor Binding : The compound shows affinity for various receptors involved in cellular signaling pathways. This interaction can lead to alterations in gene expression and protein activity.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes critical for cancer cell metabolism and proliferation, contributing to its anticancer effects .

- Signal Transduction Modulation : By influencing key signaling pathways, such as those involved in apoptosis and inflammation, this compound can modulate cellular responses effectively .

Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study Example

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer properties using MTT assays. The results demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to controls . The study concluded that modifications at the indole ring could enhance biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It is expected to exhibit high gastrointestinal absorption and good blood-brain barrier permeability, which is beneficial for neuropharmacological applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1H-indol-5-ol, and how can purity be optimized?

this compound is typically synthesized via functionalization of the indole core. A common approach involves halogenation or alkylation at the 2-position of 1H-indol-5-ol, followed by purification via column chromatography. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to introduce substituents in indole derivatives . To optimize purity, use flash chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) and monitor via TLC (Rf ~0.3–0.5). Recrystallization in hot ethyl acetate or acetonitrile can further enhance crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.3 ppm) and methyl groups (δ 2.3–2.8 ppm). Compare shifts with analogs like 5-methoxy-1H-indol-6-ol (δ 3.7 ppm for methoxy) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 148.16 for C9H9NO) .

- FT-IR : Identify O–H (3200–3500 cm⁻¹) and N–H (3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. Use SHELXTL or similar software for refinement . For example, a methyl-substituted indole derivative showed C–C bond lengths of 1.38–1.42 Å in the aromatic ring, confirming substitution patterns . Crystallize the compound in solvents like DMSO/water (1:1) and collect data at 296 K with MoKα radiation (λ = 0.71073 Å) .

Q. How do researchers address contradictory data in biochemical activity studies of indole derivatives?

Contradictions (e.g., variable IC50 values in enzyme assays) require:

- Dose-response validation : Test multiple concentrations (1 nM–100 μM) in triplicate.

- Metabolic stability checks : Monitor degradation via LC-MS (e.g., 6-hydroxy-5-methoxyindole degrades to glucuronide metabolites under physiological conditions) .

- Control experiments : Use known inhibitors (e.g., serotonin analogs) to benchmark activity .

Q. What strategies are used to optimize reaction yields for this compound derivatives?

- Catalyst screening : Test CuI, Pd(PPh3)4, or organocatalysts for cross-coupling reactions .

- Solvent optimization : PEG-400/DMF mixtures enhance solubility in click chemistry .

- Temperature control : Maintain 25–70°C to balance reaction rate and side-product formation .

Q. How can computational methods predict the biochemical pathways influenced by this compound?

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy) with activity using descriptors like logP and polar surface area .

Properties

IUPAC Name |

2-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWJZBVEVLTXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157978 | |

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-85-7 | |

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.